Stavudine-13C,d3

Description

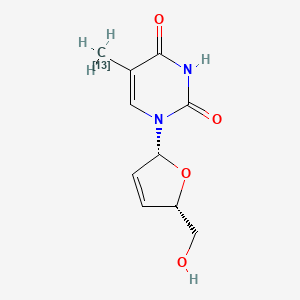

Stavudine-13C,d3 is a stable isotope-labeled analog of stavudine (2′,3′-didehydro-3′-deoxythymidine), a nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy for HIV. The compound is specifically labeled with carbon-13 (13C) and deuterium (d3) at strategic positions, enabling its use as an internal standard in quantitative mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies. Isotopic labeling minimizes interference with biological activity while providing distinct spectral signatures for tracking drug metabolism, pharmacokinetics, and distribution .

Synthesis and Characterization:

The synthesis of this compound follows protocols similar to those for other 13C- and deuterium-labeled compounds, involving isotopic enrichment during precursor assembly. For example, 13C-labeled compounds often utilize 13C-enriched reagents in key synthetic steps, as described in studies on clavatadine derivatives . Deuterium incorporation typically occurs via hydrogen-deuterium exchange or deuterated solvents, ensuring minimal steric effects . Analytical validation, including 13C-NMR and high-resolution MS, confirms isotopic purity and structural integrity .

Applications:

this compound is primarily used in:

- Pharmacokinetic Studies: Quantifying drug concentrations in biological matrices with enhanced accuracy via MS .

- Metabolic Pathway Elucidation: Tracing labeled metabolites to identify degradation products or bioactivation pathways .

- Drug-Drug Interaction Studies: Differentiating endogenous compounds from drug-derived molecules in complex samples .

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

225.21 g/mol |

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(113C)methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1+1 |

InChI Key |

XNKLLVCARDGLGL-WXYZXEATSA-N |

Isomeric SMILES |

[13CH3]C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stavudine-13C,d3 involves the incorporation of carbon-13 and deuterium into the stavudine molecule. This is typically achieved through multi-step organic synthesis, starting from commercially available precursors. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions

Stavudine-13C,d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized stavudine derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Stavudine-13C,d3 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of stavudine.

Biology: Employed in studies involving the metabolism and pharmacokinetics of stavudine.

Medicine: Used in research on HIV treatment and the development of new antiretroviral drugs.

Industry: Utilized in the quality control of pharmaceutical formulations containing stavudine

Mechanism of Action

Stavudine-13C,d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites inhibit the reverse transcriptase enzyme competitively and act as chain terminators of DNA synthesis. The lack of a 3’-OH group in the incorporated nucleoside analogue prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

Comparison with Similar Compounds

Key Observations :

- Labeling Specificity : this compound and Dexmedetomidine-13C,d3 use dual labeling (13C + d3) for MS/MS quantification, whereas AHD-13C3 relies solely on 13C for NMR-based studies .

- Parent Drug Class : this compound’s antiretroviral activity contrasts with the sedative properties of dexmedetomidine/medetomidine analogs, directing their use to distinct research areas (HIV vs. anesthesia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.